

Application Notes & Protocols: Employing 2,6-Diaminohexanamide in Solid-Phase Synthesis

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Compound of Interest

Compound Name: 2,6-Diaminohexanamide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of **2,6-diaminohexanamide** (lysineamide) into synthetic peptides using solid-phase peptide synthesis (SPPS). This document outlines the necessary reagents, experimental procedures, and expected outcomes for researchers aiming to utilize this building block in their synthetic strategies.

Introduction

2,6-Diaminohexanamide, the amide derivative of the amino acid lysine, is a valuable component in peptide synthesis, often utilized to enhance the biological activity, stability, and solubility of synthetic peptides. Its incorporation at the C-terminus can mimic the native structure of many biologically active peptides and can protect against enzymatic degradation by carboxypeptidases. The primary method for its inclusion in a peptide sequence is through the use of an appropriate solid support and a protected lysine derivative during Fmoc-based solid-phase peptide synthesis.

Core Principles

The synthesis of a peptide with a C-terminal **2,6-diaminohexanamide** is typically achieved by initiating the synthesis on a resin that yields a C-terminal amide upon cleavage. The Rink Amide resin is a commonly used solid support for this purpose^{[1][2]}. The synthesis follows the standard Fmoc/tBu strategy, which involves the sequential addition of N α -Fmoc protected

amino acids to the growing peptide chain on the solid support[3]. The side chains of reactive amino acids, including the ϵ -amino group of the lysine derivative, are protected with acid-labile groups such as tert-butoxycarbonyl (Boc)[1][4].

The general workflow for solid-phase peptide synthesis involves several key steps: deprotection of the N α -Fmoc group, washing, coupling of the next Fmoc-protected amino acid, and washing. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Experimental Data Summary

The following tables summarize typical reagents and conditions used in the solid-phase synthesis of a peptide terminating with **2,6-diaminohexanamide**.

Table 1: Key Reagents and Their Functions

Reagent	Function	Recommended Concentration/Ratio
Rink Amide Resin	Solid support for the synthesis of C-terminal peptide amides.	0.3 - 0.8 mmol/g substitution
Fmoc-L-Lys(Boc)-OH	Protected lysine building block.	3 - 5 equivalents
HBTU/HATU	Coupling reagent to activate the carboxylic acid of the incoming amino acid.[5][6]	3 - 5 equivalents
DIPEA/DIEA	Base used to activate the coupling reagent and neutralize the protonated N-terminus.	6 - 10 equivalents
Piperidine in DMF	Reagent for the removal of the Fmoc protecting group.	20% (v/v)
DMF	Primary solvent for washing and reaction steps.	-
DCM	Solvent used for resin swelling and washing.	-
TFA Cocktail (e.g., TFA/TIS/H ₂ O)	Reagent for cleavage of the peptide from the resin and removal of side-chain protecting groups.	95% / 2.5% / 2.5% (v/v/v)

Table 2: Typical SPPS Cycle Parameters

Step	Reagent/Solvent	Duration
Resin Swelling	DCM	30 minutes
Fmoc Deprotection	20% Piperidine in DMF	2 x 10 minutes
Washing	DMF	5 x 1 minute
Coupling	Fmoc-amino acid, HBTU, DIPEA in DMF	1 - 2 hours
Washing	DMF	5 x 1 minute
Final Cleavage	TFA Cocktail	2 - 3 hours

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide with C-terminal 2,6-Diaminohexanamide

This protocol outlines the manual synthesis of a generic tripeptide (e.g., Ala-Phe-Lys-NH₂) using the Fmoc/tBu strategy on Rink Amide resin.

1. Resin Preparation and First Amino Acid Loading:

- Place Rink Amide resin (e.g., 100 mg, 0.5 mmol/g) in a reaction vessel.
- Swell the resin in dichloromethane (DCM) for 30 minutes.
- Wash the resin with dimethylformamide (DMF) (3 x 2 mL).
- Perform Fmoc deprotection of the Rink Amide linker by adding 20% piperidine in DMF (2 mL) and agitating for 10 minutes. Repeat this step once.
- Wash the resin thoroughly with DMF (5 x 2 mL).

2. Coupling of the First Amino Acid (Fmoc-L-Lys(Boc)-OH):

- In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH (5 equivalents), HBTU (5 equivalents), and DIPEA (10 equivalents) in DMF.

- Add the activation mixture to the deprotected resin.
- Agitate the reaction vessel for 2 hours at room temperature.
- To confirm complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
- Wash the resin with DMF (5 x 2 mL).

3. Chain Elongation (Coupling of Subsequent Amino Acids):

- Fmoc Deprotection: Add 20% piperidine in DMF (2 mL) to the resin and agitate for 10 minutes. Repeat this step once.
- Washing: Wash the resin with DMF (5 x 2 mL).
- Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) using the same activation method as in step 2.
- Repeat the deprotection, washing, and coupling cycle for each subsequent amino acid in the sequence (e.g., Fmoc-Ala-OH).

4. Final Deprotection:

- After the final coupling step, perform a final Fmoc deprotection as described in step 3.
- Wash the resin with DMF (5 x 2 mL) followed by DCM (3 x 2 mL).
- Dry the resin under vacuum.

5. Cleavage and Side-Chain Deprotection:

- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
- Add the cleavage cocktail (2 mL) to the dried resin.
- Agitate the mixture for 2-3 hours at room temperature.

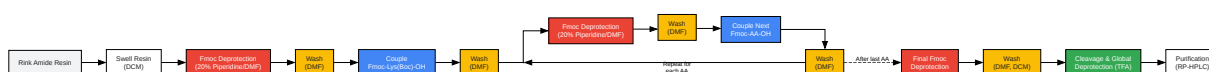
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.

6. Purification and Analysis:

- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight.

Visualizations

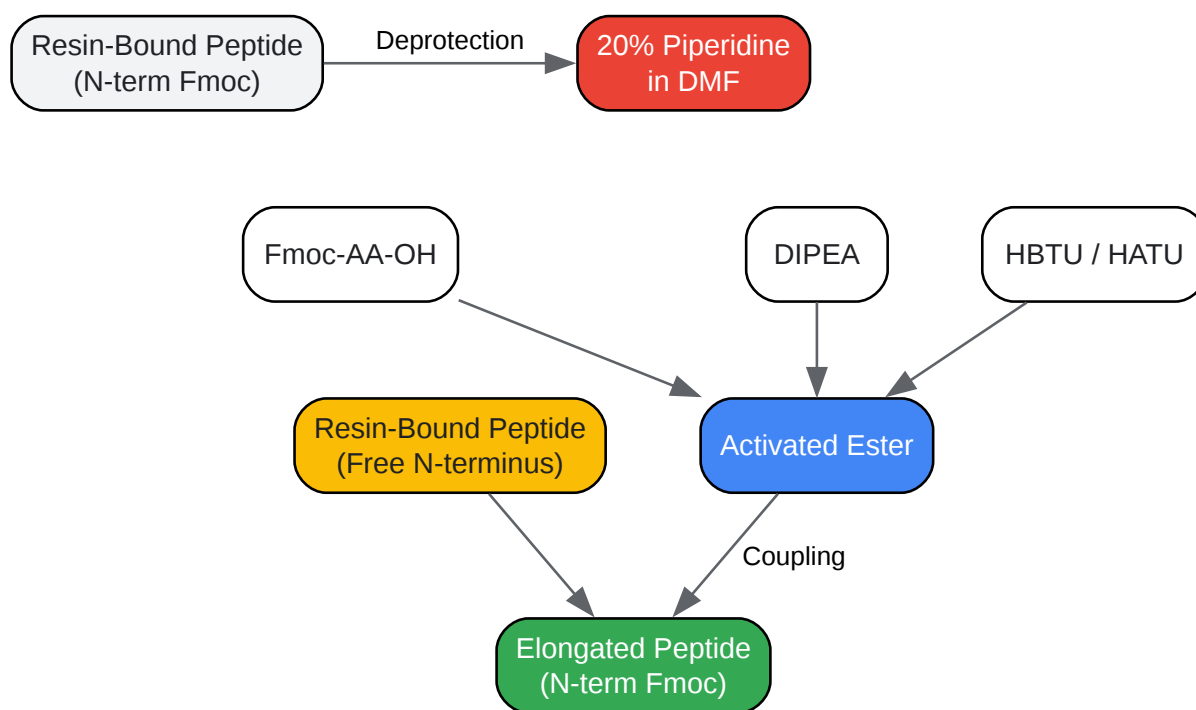
Workflow for Solid-Phase Synthesis of a Peptide Amide



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Caption: General workflow for the solid-phase synthesis of a peptide with a C-terminal amide.

Logical Relationship of Reagents in an SPPS Cycle



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Caption: Reagent relationships within a single amino acid coupling cycle in Fmoc-SPPS.

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